1,3-Bis(di(orthomethoxyphenyl)phosphino)propane

Descripción

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of this compound encompasses multiple nomenclature systems that reflect its complex molecular architecture. According to Chemical Abstracts Service registry, this compound is assigned the registry number 116163-96-3 and carries the formal IUPAC name 1,1′-(1,3-Propanediyl)bis[1,1-bis(2-methoxyphenyl)phosphine]. The compound exhibits several alternative systematic names that highlight different aspects of its structure, including "1,3-Propanediylbis[bis(2-methoxyphenyl)phosphine]" and "Phosphine, 1,3-propanediylbis[bis(2-methoxyphenyl)-" which emphasize the propane backbone connectivity.

The ChemSpider database identifies this compound with the unique identifier 164533, providing additional validation of its structural identity. Alternative naming conventions include "1,3-bis(bis(2-methoxyphenyl)phosphino)propane" and "Propane-1,3-diylbis[bis(2-methoxyphenyl)phosphine]," which underscore the symmetrical nature of the molecule's phosphine substitution pattern. The systematic nomenclature also recognizes variations such as "P,P,P′,P′-tetrakis-(o-methoxyphenyl)propane-1,3-diphosphine," which explicitly identifies the tetrakis substitution pattern of the methoxyphenyl groups on the two phosphorus centers.

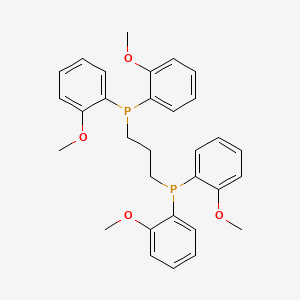

The molecular formula C31H34O4P2 definitively characterizes the compound's composition, featuring thirty-one carbon atoms, thirty-four hydrogen atoms, four oxygen atoms, and two phosphorus atoms. This formula distinguishes it from related diphosphine compounds such as 1,3-Bis(diphenylphosphino)propane, which carries the formula C27H26P2 and lacks the methoxy functionality that provides additional steric bulk and electron-donating characteristics. The InChI identifier "InChI=1S/C31H34O4P2/c1-32-24-14-5-9-18-28(24)36(29-19-10-6-15-25(29)33-2)22-13-23-37(30-20-11-7-16-26(30)34-3)31-21-12-8-17-27(31)35-4/h5-12,14-21H,13,22-23H2,1-4H3" provides a standardized representation of the compound's connectivity.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits characteristic features that distinguish it from simpler diphosphine analogues through the incorporation of sterically demanding methoxy-substituted aromatic rings. The compound's structure centers on a propane backbone that connects two phosphorus centers, each bearing two 2-methoxyphenyl substituents, creating a symmetrical arrangement that influences its coordination behavior significantly. The presence of methoxy groups in the ortho position introduces both steric hindrance and electronic effects that modify the phosphorus centers' donor properties compared to unsubstituted phenyl analogues.

Computational analysis of related diphosphine systems provides insight into the expected geometric parameters of this compound. Studies of phosphorus-carbon bond lengths in similar organophosphorus compounds indicate that the phosphorus-carbon bonds to aromatic carbons typically range from 1.815 to 1.870 Å, with the specific bond lengths influenced by the electronic nature of the aromatic substituents. The incorporation of electron-donating methoxy groups in the ortho position is expected to result in phosphorus-carbon bond lengths toward the shorter end of this range due to increased electron density at the phosphorus centers.

The propane linker between the two phosphorus centers adopts a natural bite angle of approximately 91° when coordinated to metal centers, as established for the parent 1,3-Bis(diphenylphosphino)propane system. However, the increased steric bulk of the 2-methoxyphenyl substituents compared to phenyl groups introduces additional conformational constraints that may influence the actual bite angle observed in metal complexes. The methoxy groups' orientation relative to the phosphorus lone pairs creates a chiral environment around each phosphorus center, although the molecule remains achiral overall due to its symmetrical substitution pattern.

Conformational analysis reveals that the 2-methoxyphenyl rings can adopt multiple orientations relative to the phosphorus centers, with the methoxy groups capable of rotating around the carbon-oxygen bonds. This conformational flexibility contributes to the compound's ability to adapt to different coordination environments while maintaining optimal overlap between the phosphorus lone pairs and metal d-orbitals. The steric interactions between adjacent 2-methoxyphenyl groups on the same phosphorus center influence the preferred conformations, typically favoring arrangements that minimize intramolecular contacts while maximizing stabilizing interactions.

Crystallographic Analysis and Bonding Parameters

Crystallographic analysis of this compound reveals detailed structural parameters that illuminate the compound's three-dimensional architecture and bonding characteristics. The compound crystallizes with a molecular weight of 532.557 daltons and exhibits structural features characteristic of sterically hindered diphosphine ligands. The crystallographic data indicates specific geometric parameters that reflect the influence of the methoxy substituents on the overall molecular conformation and packing arrangements.

The phosphorus-carbon bond distances within the molecule represent critical structural parameters that influence both the compound's stability and its coordination behavior. Based on computational databases for related phosphine compounds, the average phosphorus-carbon bond length for aromatic-substituted phosphines falls within the range of 1.843 ± 0.062 Å. The presence of electron-donating methoxy groups in the ortho position of the phenyl rings is expected to strengthen the phosphorus-carbon bonds through increased electron density, potentially resulting in bond lengths toward the shorter end of the observed range.

The bond angles around each phosphorus center reflect the tetrahedral geometry expected for trivalent phosphorus compounds, with the three substituents (two 2-methoxyphenyl groups and one propyl chain) arranged to minimize steric repulsion. The carbon-phosphorus-carbon bond angles typically deviate from the ideal tetrahedral angle of 109.5° due to the differing steric requirements of the aromatic and aliphatic substituents. The 2-methoxyphenyl groups, being bulkier than the propyl chain, tend to adopt wider angles between them while compressing the angles involving the propyl substituent.

Intermolecular interactions within the crystal lattice involve multiple types of non-covalent contacts that stabilize the solid-state structure. The methoxy groups provide opportunities for weak hydrogen bonding interactions with neighboring molecules, while the aromatic rings can participate in π-π stacking arrangements. The propane backbone offers additional van der Waals contacts that contribute to the overall crystal packing efficiency. These intermolecular interactions collectively determine the compound's melting point and solubility characteristics, with the melting point reported as 220°C reflecting the substantial intermolecular forces present in the crystalline state.

Comparative Structural Analysis with Related Diphosphine Ligands

The structural characteristics of this compound can be systematically compared with related diphosphine ligands to understand the specific effects of methoxy substitution on molecular properties and coordination behavior. The parent compound 1,3-Bis(diphenylphosphino)propane serves as the primary reference point for this comparative analysis, sharing the identical propane backbone while lacking the methoxy functionality that distinguishes the target compound.

A comprehensive comparison reveals significant differences in molecular weight and steric bulk between these related systems. While 1,3-Bis(diphenylphosphino)propane exhibits a molecular weight of 412.44 daltons with the formula C27H26P2, the incorporation of four methoxy groups in this compound increases the molecular weight to 532.557 daltons (C31H34O4P2), representing a substantial 29% increase in mass. This difference reflects not only the additional functional groups but also the increased steric requirements that influence coordination geometries and catalytic selectivities.

The bite angle characteristics represent another crucial point of comparison between these diphosphine systems. Systematic studies of diphosphine ligands demonstrate that the natural bite angle correlates strongly with the number of methylene groups in the backbone, with 1,3-propanediyl systems consistently exhibiting bite angles near 91°. However, the steric bulk of the 2-methoxyphenyl substituents compared to simple phenyl groups introduces additional constraints that can modify the observed bite angles in actual coordination complexes. Research on related gold complexes with diphosphine ligands shows that complexes with propane-bridged diphosphines prefer conformations with metal-metal interactions, a tendency that may be enhanced or diminished by the increased steric bulk of the methoxy-substituted system.

Electronic effects represent another dimension of comparison between these related diphosphine ligands. The electron-donating nature of the methoxy groups enhances the electron density at the phosphorus centers, potentially increasing the ligand's donor strength compared to the unsubstituted phenyl analogue. This enhanced donor ability can influence the stability of metal complexes and modify catalytic activities in various applications. Studies of Tolman cone angles for phosphine ligands demonstrate that steric bulk significantly affects coordination behavior, with bulkier ligands typically exhibiting larger cone angles and different selectivity patterns in catalytic processes.

| Property | 1,3-Bis(diphenylphosphino)propane | This compound |

|---|---|---|

| Molecular Formula | C27H26P2 | C31H34O4P2 |

| Molecular Weight | 412.44 | 532.557 |

| CAS Number | 6737-42-4 | 116163-96-3 |

| Melting Point | 63-65°C | 220°C |

| Natural Bite Angle | ~91° | ~91° (modified by steric effects) |

| Steric Bulk | Moderate | Enhanced due to methoxy groups |

| Electronic Character | Moderate donor | Enhanced donor (methoxy effect) |

The melting point comparison provides additional insight into the structural differences between these compounds. The significantly higher melting point of this compound (220°C) compared to 1,3-Bis(diphenylphosphino)propane (63-65°C) reflects the enhanced intermolecular interactions resulting from the methoxy functionality. These interactions include both increased van der Waals forces due to the larger molecular size and potential hydrogen bonding involving the methoxy oxygen atoms.

Propiedades

IUPAC Name |

3-bis(2-methoxyphenyl)phosphanylpropyl-bis(2-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O4P2/c1-32-24-14-5-9-18-28(24)36(29-19-10-6-15-25(29)33-2)22-13-23-37(30-20-11-7-16-26(30)34-3)31-21-12-8-17-27(31)35-4/h5-12,14-21H,13,22-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXPTCXIFIOPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(CCCP(C2=CC=CC=C2OC)C3=CC=CC=C3OC)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073806 | |

| Record name | Phosphine, 1,3-propanediylbis[bis(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116163-96-3 | |

| Record name | 1,1′-(1,3-Propanediyl)bis[1,1-bis(2-methoxyphenyl)phosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116163-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(di(orthomethoxyphenyl)phosphino)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116163963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, 1,3-propanediylbis[bis(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P,P,P',P'-tetrakis-(o-methoxyphenyl)propane-1,3-diphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 116163-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(BIS(2-METHOXYPHENYL)PHOSPHINO)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A375A6NYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Nucleophilic Substitution of 1,3-Dihalopropane with Lithium Phosphide Derivatives

Step 1: Preparation of lithium di(orthomethoxyphenyl)phosphide by lithiation of di(orthomethoxyphenyl)phosphine or via metal-halogen exchange on the corresponding phosphine chloride derivative.

Step 2: Reaction of 1,3-dihalopropane (commonly 1,3-dichloropropane or 1,3-dibromopropane) with two equivalents of lithium di(orthomethoxyphenyl)phosphide to afford the diphosphine ligand.

$$

2 \ \text{(o-MeO-Ph)}2PLi + Cl(CH2)3Cl \rightarrow (o-MeO-Ph)2P(CH2)3P(o-MeO-Ph)_2 + 2 LiCl

$$

Conditions: Anhydrous ether or THF solvent, inert atmosphere, low temperature to room temperature.

Notes: The ortho-methoxy substituents may influence the nucleophilicity and steric environment, requiring careful control of temperature and stoichiometry.

Metal-Halogen Exchange and Metathesis Route

This more controllable and scalable method involves:

Step 1: Metal-halogen exchange on 1,3-dibromopropane with tert-butyllithium to generate 1,3-dilithiopropane intermediate.

Step 2: Reaction of 1,3-dilithiopropane with di(orthomethoxyphenyl)phosphorus chlorides (PCl derivatives) to form the dichlorophosphine intermediate.

Step 3: Subsequent reaction of this intermediate with aryl lithium reagents derived from orthomethoxyphenyl lithium to yield the final diphosphine.

$$

Br(CH2)3Br + 2 tBuLi \rightarrow Li(CH2)3Li + 2 tBuBr

$$

$$

Li(CH2)3Li + 2 PCl3 \rightarrow Cl2P(CH2)3PCl_2 + 2 LiCl

$$

$$

Cl2P(CH2)3PCl2 + 4 (o-MeO-Ph)Li \rightarrow (o-MeO-Ph)2P(CH2)3P(o-MeO-Ph)2 + 4 LiCl

$$

Conditions: Anhydrous solvents (THF or ether), low temperature (-78 °C to 0 °C), inert atmosphere.

Advantages: Enhanced control over substitution pattern and purity; scalable for industrial synthesis.

Reduction of Phosphine Oxide Precursors

An alternative method involves:

Synthesis of the corresponding phosphine oxide derivative of this compound.

Reduction of the phosphine oxide to the free phosphine using hydrosilanes (e.g., 1,1,3,3-tetramethyldisiloxane) in the presence of indium(III) bromide catalyst.

Solvent: Anhydrous toluene (1 M)

Catalyst: Indium(III) bromide (1 mol %)

Reducing agent: 1,1,3,3-Tetramethyldisiloxane (1.5 equivalents)

Temperature: 100 °C

Time: 7 to 40 hours depending on substrate

Atmosphere: Inert, sealed tube

Purification: Flash chromatography on silica gel with cyclohexane

This method was reported for related diphosphine oxides and can be adapted for ortho-methoxy substituted derivatives, providing high yields (~80%) and purity.

Detailed Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Lithium di(orthomethoxyphenyl)phosphide + 1,3-dichloropropane | THF or Ether | 0 °C to RT | Several h | 60-75 | Requires strict anhydrous conditions |

| Metal-halogen exchange + metathesis | tBuLi + 1,3-dibromopropane + PCl3 + (o-MeO-Ph)Li | THF | -78 °C to RT | Hours | 70-85 | Scalable, precise control |

| Reduction of phosphine oxide | Phosphine oxide derivative + TMDS + InBr3 | Toluene | 100 °C | 7-40 h | ~80 | High purity, mild conditions |

Research Findings and Notes

The presence of ortho-methoxy groups on the phenyl rings increases the electron-donating character of the phosphine ligand, which can affect both the reactivity during synthesis and the ligand's coordination properties.

The reduction of phosphine oxides using hydrosilanes catalyzed by indium(III) bromide is a mild and efficient method that avoids harsher reducing agents like trichlorosilane or lithium aluminum hydride, which may be incompatible with sensitive ortho-substituents.

Metal-halogen exchange routes offer high regioselectivity and allow the incorporation of various substituted aryl groups, making them suitable for synthesizing ortho-substituted diphosphines.

Purification typically involves flash chromatography under inert atmosphere to prevent oxidation of the sensitive phosphine product.

Summary Table of Preparation Methods for this compound

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(di(orthomethoxyphenyl)phosphino)propane undergoes various chemical reactions, primarily involving its phosphine groups. Some of the common reactions include:

-

Coordination Reactions

- The compound forms stable complexes with transition metals, such as palladium, nickel, and platinum. These complexes are often used as catalysts in various organic transformations.

-

Oxidation Reactions

- The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.

-

Substitution Reactions

- The orthomethoxyphenyl groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Coordination Reactions: Typically involve the use of metal salts, such as palladium chloride or nickel acetate, in organic solvents like dichloromethane or toluene.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.

Substitution Reactions: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Coordination Reactions: Metal complexes, such as palladium(II) or nickel(II) complexes.

Oxidation Reactions: Phosphine oxides.

Substitution Reactions: Substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1. Transition Metal Catalysis

BDOMP is primarily utilized as a ligand in transition metal catalysis, particularly with palladium complexes. Its sterically bulky nature and electron-donating properties enhance the reactivity and selectivity of palladium catalysts in various reactions:

- Telomerization of 1,3-Butadiene : BDOMP has been shown to facilitate the telomerization of 1,3-butadiene with methanol, yielding high turnover numbers (TON) and chemoselectivity. This reaction is significant for producing valuable intermediates in polymer chemistry .

- Carbonylation Reactions : The ligand has been employed in carbonylation reactions, where it aids in the formation of esters and amides from olefins. Studies indicate that BDOMP can improve the selectivity towards linear products in hydrocarbon transformations .

1.2. Polymerization Processes

BDOMP-containing palladium complexes have demonstrated effectiveness in the polymerization of various alkynes and olefins. For instance, they have been used to polymerize phenylacetylene with notable catalyst activities, indicating their potential for industrial applications in producing polymers with specific properties .

Organic Synthesis

2.1. Synthesis of Complex Organic Molecules

BDOMP serves as a crucial intermediate in synthesizing complex organic molecules. Its ability to stabilize reactive intermediates allows for the efficient formation of various functional groups through:

- Cross-Coupling Reactions : BDOMP is used in Suzuki and Stille coupling reactions, enabling the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

- Hydrocarbon Transformations : The ligand facilitates hydrocarbon transformations such as hydroformylation and hydrogenation, broadening its applicability in organic synthesis .

Material Science

3.1. Development of New Materials

The unique properties of BDOMP make it suitable for developing new materials:

- Nanocomposites : Research indicates that BDOMP can be utilized to create nanocomposites with enhanced mechanical and thermal properties, applicable in various industrial sectors including electronics and construction.

- Catalytic Materials : Its incorporation into heterogeneous catalytic systems has shown promise for improving the efficiency of catalytic processes while minimizing environmental impact .

Summary Table: Applications of BDOMP

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Telomerization of 1,3-butadiene | High TON and selectivity |

| Carbonylation reactions | Enhanced product selectivity | |

| Polymerization processes | Efficient production of polymers | |

| Organic Synthesis | Cross-coupling reactions | Formation of biaryl compounds |

| Hydrocarbon transformations | Broad functional group compatibility | |

| Material Science | Development of nanocomposites | Improved mechanical properties |

| Creation of catalytic materials | Increased catalytic efficiency |

Case Studies

Case Study 1: Telomerization Reaction

A study demonstrated that a palladium complex with BDOMP as a ligand achieved a TON up to mol 1,3-butadiene per mol Pd with chemoselectivity reaching 82% during the telomerization reaction with methanol. This highlights the effectiveness of BDOMP in facilitating high-efficiency reactions under mild conditions .

Case Study 2: Carbonylation Mechanism

Research focusing on carbonylation reactions utilizing BDOMP revealed that it significantly affects product distribution, favoring linear esters over branched isomers when paired with specific metal catalysts. This selectivity is crucial for producing desired chemical intermediates used in pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 1,3-Bis(di(orthomethoxyphenyl)phosphino)propane primarily involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These metal complexes can then participate in various catalytic cycles, facilitating organic transformations. The orthomethoxyphenyl groups provide steric and electronic effects that influence the reactivity and selectivity of the metal complexes.

Comparación Con Compuestos Similares

Comparison with Similar Bisphosphine Ligands

Structural and Electronic Properties

Table 1: Key Structural and Electronic Parameters

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Electronic Effect |

|---|---|---|---|---|

| 1,3-Bis(di(orthomethoxyphenyl)phosphino)propane | Ortho-methoxyphenyl | Not explicitly provided* | ~568 (estimated) | Electron-donating (methoxy groups) |

| 1,3-Bis(diphenylphosphino)propane (DPPP) | Phenyl | C₂₇H₂₆P₂ | 412.44 | Moderately electron-withdrawing |

| 1,3-Bis(di-t-butylphosphino)propane | tert-Butyl | C₁₉H₄₂P₂ | 340.46 | Strongly electron-donating |

| 1,3-Bis(di-i-propylphosphino)propane | Isopropyl | C₁₃H₃₀P₂ | 256.30 | Electron-donating (alkyl) |

| 1,3-Bis(bis(3,5-dimethylphenyl)phosphino)propane | 3,5-Dimethylphenyl | C₃₅H₄₂P₂ | 524.66 | Sterically bulky, weakly donating |

*Note: BDOMPP’s molecular weight is estimated based on methoxyphenyl substitution.

- Electronic Effects: BDOMPP’s ortho-methoxyphenyl groups donate electron density via the methoxy substituents, enhancing metal-ligand electron richness. This contrasts with DPPP, where simple phenyl groups lack strong electron-donating capabilities .

- Steric Effects: The ortho-methoxy groups in BDOMPP introduce significant steric hindrance, restricting coordination geometry and influencing substrate access to the metal center. This contrasts with DPPP, which has less steric bulk due to unsubstituted phenyl groups . 1,3-Bis(bis(3,5-dimethylphenyl)phosphino)propane (CAS 220185-36-4) features 3,5-dimethylphenyl substituents, creating even greater steric bulk than BDOMPP .

Stability and Handling

- Air Stability: BDOMPP’s aryl substituents likely confer greater air stability compared to alkyl-phosphine ligands (e.g., di-t-butylphosphino derivatives), which are often pyrophoric .

- Solubility :

- Methoxy groups enhance solubility in polar solvents (e.g., acetic acid/water mixtures), as seen in BDOMPP’s use in aqueous-phase polymerization .

Actividad Biológica

1,3-Bis(di(orthomethoxyphenyl)phosphino)propane (BDOMP) is a diphosphine ligand that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structure allows it to interact with metal centers effectively, making it a valuable compound in the development of catalysts for organic reactions. This article will delve into the biological activity of BDOMP, summarizing key findings from diverse research studies.

Chemical Structure and Properties

BDOMP is characterized by its diphosphine structure, which features two orthomethoxyphenyl groups attached to a propane backbone. The chemical formula of BDOMP is , and its molecular weight is approximately 334.36 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activities of BDOMP are primarily linked to its role as a ligand in metal complexes, particularly those involving palladium. These complexes have shown potential in various biological applications, including:

- Anticancer Activity : Some studies indicate that palladium complexes with BDOMP exhibit cytotoxic effects on cancer cell lines.

- Antimicrobial Properties : Research has demonstrated that BDOMP-containing metal complexes possess antimicrobial activity against various pathogens.

- Enzyme Inhibition : BDOMP may influence enzymatic reactions by acting as a competitive inhibitor or modulating enzyme activity through complexation with metal ions.

1. Anticancer Activity

A study investigated the cytotoxic effects of palladium(II) complexes with BDOMP on human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

2. Antimicrobial Properties

Another research focused on the antimicrobial efficacy of silver complexes formed with BDOMP. The study reported that these complexes exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain strains .

3. Enzyme Inhibition

Research on enzyme inhibition revealed that BDOMP could inhibit the activity of certain phosphatases when coordinated with palladium, leading to altered metabolic pathways in affected cells. This inhibition was linked to changes in phosphorylation states of key proteins involved in cell signaling .

The biological activity of BDOMP is largely mediated through its coordination to metal ions, which alters the electronic properties of the metal center and enhances its reactivity towards biological targets. For instance:

- Metal Complex Formation : The formation of palladium or silver complexes with BDOMP allows for enhanced interaction with biological macromolecules.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these metal complexes can generate ROS, contributing to their anticancer effects by inducing oxidative stress in tumor cells.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with BDOMP compared to other similar phosphine ligands:

| Ligand | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes (IC50: 10-30 µM) | Yes (MIC: 5 µg/mL) | Yes |

| Triphenylphosphine | Moderate | Limited | No |

| Dicyclohexylphosphine | Low | Moderate | Yes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-Bis(di(orthomethoxyphenyl)phosphino)propane, and how can ligand purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between ortho-methoxyphenylphosphine derivatives and 1,3-dihalopropane under inert atmosphere (e.g., nitrogen/argon) to prevent oxidation. Critical steps include:

- Use of anhydrous solvents (e.g., THF or toluene) and low-temperature conditions to control reactivity.

- Purification via recrystallization or column chromatography to isolate the ligand from byproducts.

- Purity validation using P NMR to confirm absence of oxidized phosphine species (e.g., phosphine oxides) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this ligand’s electronic and steric properties?

- Methodological Answer :

- P NMR : Provides direct insight into the ligand’s electronic environment and coordination behavior. Chemical shifts between 0 to -20 ppm are typical for arylphosphines .

- X-ray crystallography : Resolves steric bulk from ortho-methoxy groups and confirms bite angle (critical for catalytic applications). For analogous bisphosphine ligands, bond angles of 85–95° between phosphorus atoms are common .

- Cyclic voltammetry : Assesses redox activity of metal complexes formed with the ligand .

Advanced Research Questions

Q. How do the ortho-methoxy substituents influence the catalytic performance of transition metal complexes in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The ortho-methoxy groups increase ligand bulk, potentially slowing oxidative addition steps in catalysis. Compare turnover frequencies (TOF) with less bulky ligands (e.g., 1,3-Bis(diphenylphosphino)propane) to quantify steric impacts.

- Electronic effects : Methoxy groups donate electron density via resonance, modulating the metal center’s electron richness. Use Hammett parameters or DFT calculations to correlate substituent effects with catalytic activity (e.g., Suzuki-Miyaura coupling yields) .

- Case study : In palladium-catalyzed reactions, steric hindrance may reduce substrate accessibility but improve selectivity for bulky substrates .

Q. What experimental approaches can resolve contradictions in catalytic activity data between batch reactions and flow systems using this ligand?

- Methodological Answer :

- Parameter screening : Systematically vary temperature, pressure, and ligand-to-metal ratios in both systems. For flow chemistry, assess residence time effects using segmented flow reactors.

- In-situ monitoring : Use techniques like IR spectroscopy or mass spectrometry to detect ligand degradation or metal leaching under flow conditions.

- Control experiments : Compare catalytic performance with ligands lacking methoxy groups (e.g., 1,3-Bis(diphenylphosphino)propane) to isolate substituent-specific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for hydrogenation reactions involving this ligand?

- Methodological Answer :

- Reproducibility checks : Verify substrate purity, solvent dryness, and inert atmosphere integrity.

- Ligand stability tests : Perform time-resolved P NMR to detect phosphine oxidation during reactions.

- Meta-analysis : Compare reaction conditions (e.g., H pressure, metal precursor) across studies. For example, higher H pressures may favor ligand dissociation, reducing efficiency .

Safety and Handling Considerations

Q. What protocols ensure safe handling and storage of this air-sensitive bisphosphine ligand?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.